molecular formula C15H21ClN2O4S B11251372 N-(butan-2-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(butan-2-yl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11251372
M. Wt: 360.9 g/mol
InChI Key: MCDPGRCGVHSCPX-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a butan-2-yl group, a chloro substituent, and a methanesulfonyl group attached to a tetrahydrobenzoxazepine core The carboxamide functional group further adds to its chemical diversity

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

N-butan-2-yl-7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C15H21ClN2O4S/c1-4-10(2)17-15(19)14-7-8-18(23(3,20)21)12-9-11(16)5-6-13(12)22-14/h5-6,9-10,14H,4,7-8H2,1-3H3,(H,17,19)

InChI Key

MCDPGRCGVHSCPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1CCN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Substituent: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is typically introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like pyridine.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as butan-2-amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzoxazepines.

Scientific Research Applications

N-(BUTAN-2-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Industrial Applications: The compound is explored for its use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(BUTAN-2-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: shares structural similarities with other benzoxazepine derivatives, such as:

Uniqueness

The uniqueness of N-(BUTAN-2-YL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of the butan-2-yl, chloro, and methanesulfonyl groups imparts distinct chemical and biological properties that differentiate it from other benzoxazepine derivatives.

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